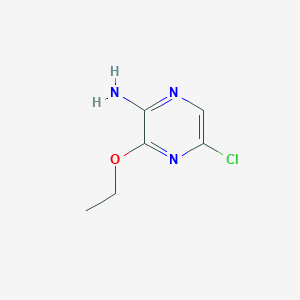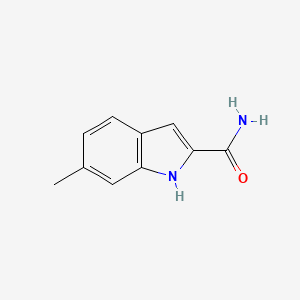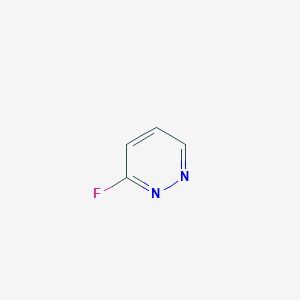
2-(7-Fluoro-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Fluoro-1H-indol-3-yl)acetamide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring enhances the compound’s biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 7-fluoroindole.
Acylation: The 7-fluoroindole undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(7-fluoro-1H-indol-3-yl)acetyl chloride.
Amidation: The acetyl chloride derivative is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Fluoro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with various substituents on the indole ring.
Aplicaciones Científicas De Investigación
2-(7-Fluoro-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(7-Fluoro-1H-indol-3-yl)acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It modulates various biochemical pathways, leading to its observed biological effects.
Binding: The fluorine atom enhances binding affinity to target molecules, increasing the compound’s potency.
Comparación Con Compuestos Similares
Similar Compounds
2-(7-Fluoro-1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of an amide.
2-(7-Fluoro-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group instead of an amide.
2-(7-Fluoro-1H-indol-3-yl)ethylamine: Features an amine group instead of an amide.
Uniqueness
2-(7-Fluoro-1H-indol-3-yl)acetamide is unique due to its specific amide functionality, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom further enhances its stability and biological activity.
Propiedades
Número CAS |
1044772-55-5 |
|---|---|
Fórmula molecular |
C10H9FN2O |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-(7-fluoro-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) |
Clave InChI |
KVUDZYMUMRRSBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)










![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)

